molecular formula C60H123O15P3Ti B566475 Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O CAS No. 110438-25-0

Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O

Cat. No.: B566475
CAS No.: 110438-25-0
M. Wt: 1225.4 g/mol
InChI Key: NRKANXSTZFTKCR-UHFFFAOYSA-K
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Description

Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) is a complex organotitanium compound. It is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications. The compound is often used as a coupling agent, enhancing the interaction between different materials, particularly in polymer and composite material production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) typically involves the reaction of dioctyl phosphoric acid with titanium tetrachloride (TiCl4) in the presence of 2,2-bis(2-propenyloxy)methyl-1-butanol. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The final product is often purified through filtration and washing with methanol, followed by vacuum drying .

Chemical Reactions Analysis

Types of Reactions

Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various titanium complexes and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) exerts its effects involves its ability to form strong bonds with both organic and inorganic materials. This property makes it an effective coupling agent, facilitating the interaction between different phases in composite materials. The molecular targets include various functional groups in polymers and other materials, leading to improved adhesion and mechanical properties .

Comparison with Similar Compounds

Similar Compounds

    Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.kappa.O): This compound has similar applications but differs in the nature of the phosphato groups, which can affect its reactivity and compatibility with different materials[][4].

    Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O): This is the compound , known for its specific balance of properties.

Uniqueness

The uniqueness of this compound) lies in its ability to enhance the properties of composite materials significantly. Its specific chemical structure allows for strong interactions with a wide range of materials, making it highly versatile and effective in various applications .

Biological Activity

Titanium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dioctyl phosphato-.kappa.O) (commonly referred to as TCA-L12) is a complex organometallic compound with a variety of applications in materials science and engineering. Its unique structure allows it to function effectively as a coupling agent, enhancing the properties of various polymeric and inorganic materials. This article provides a comprehensive overview of the biological activity of TCA-L12, including its mechanisms of action, potential applications, and safety considerations.

  • Molecular Formula : C60H123O15P3Ti
  • Molecular Weight : 1225.42 g/mol
  • CAS Number : 110438-25-0

Structure

TCA-L12 contains multiple functional groups that contribute to its biological activity. The presence of titanium in its structure allows it to interact with various biological systems, while the dioctyl phosphato groups enhance its solubility and stability in aqueous environments.

TCA-L12 exhibits several biological activities primarily due to its role as a coupling agent. It interacts with both organic and inorganic substrates, facilitating improved adhesion and compatibility between materials. This property is particularly beneficial in biomedical applications where material biocompatibility is crucial.

  • Cell Adhesion : TCA-L12 enhances cell adhesion to surfaces by forming organic-titanium monomolecular layers that mimic natural extracellular matrices. This can promote cellular responses necessary for tissue engineering and regenerative medicine.
  • Catalytic Activity : The compound has shown potential as a catalyst in various biochemical reactions, which can be harnessed for synthesizing biologically relevant compounds.
  • Antimicrobial Properties : Preliminary studies suggest that TCA-L12 may possess antimicrobial properties, making it a candidate for applications in coatings and materials designed to reduce microbial colonization.

Study 1: Cell Adhesion Enhancement

In a study examining the effects of TCA-L12 on fibroblast adhesion, researchers found that surfaces treated with TCA-L12 exhibited significantly higher cell adhesion rates compared to untreated controls. This was attributed to the formation of a favorable microenvironment that promoted cell-surface interactions.

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of TCA-L12 against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that TCA-L12 demonstrated significant inhibitory effects on bacterial growth, suggesting its potential use in medical device coatings.

Biomedical Applications

  • Tissue Engineering : Due to its ability to enhance cell adhesion and proliferation, TCA-L12 is being explored for use in scaffolds for tissue engineering.
  • Antimicrobial Coatings : Its antimicrobial properties make it suitable for coatings on surgical instruments and implants to prevent infections.

Industrial Applications

  • Polymer Composites : TCA-L12 is used as a coupling agent in polymer composites, improving mechanical properties and thermal stability.
  • Adhesives and Sealants : The compound enhances the performance of adhesives by improving bonding strength between different materials.

Safety and Toxicity

While TCA-L12 shows promise in various applications, safety assessments are essential due to its chemical nature. Risk assessments indicate potential skin sensitization (H317) and irritation (H315) upon exposure. Proper handling procedures should be implemented when working with this compound.

Hazard StatementsPrecautionary Statements
H317 - May cause an allergic skin reactionP261 - Avoid breathing dust/fume/gas/mist/vapours/spray
H315 - Causes skin irritationP272 - Contaminated work clothing should not be allowed out of the workplace

Properties

CAS No.

110438-25-0

Molecular Formula

C60H123O15P3Ti

Molecular Weight

1225.4 g/mol

IUPAC Name

2,2-bis(prop-2-enoxymethyl)butan-1-olate;dioctyl phosphate;titanium(4+)

InChI

InChI=1S/3C16H35O4P.C12H21O3.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5H,1-2,6-11H2,3H3;/q;;;-1;+4/p-3

InChI Key

NRKANXSTZFTKCR-UHFFFAOYSA-K

SMILES

CCC(CO)(COCC=C)COCC=C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C.[Ti]

Canonical SMILES

CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCCCCCCCOP(=O)([O-])OCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.[Ti+4]

Origin of Product

United States

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